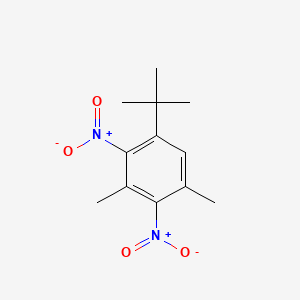

5-tert-Butyl-2,4-dinitro-m-xylene

Description

5-tert-Butyl-2,4,6-trinitro-m-xylene (CAS: 81-15-2), commonly termed Musk Xylene, is a synthetic nitroaromatic compound primarily used as a fragrance ingredient due to its musk-like odor. Structurally, it features a m-xylene backbone substituted with a tert-butyl group at the 5-position and nitro groups at the 2, 4, and 6 positions (C₁₂H₁₅N₃O₆) . It exists as a pale yellow crystalline powder with an apparent density of 840 kg/m³ and is insoluble in water . Regulatory agencies classify it as a very persistent and very bioaccumulative (vPvB) substance, leading to restrictions in industrial applications .

Propriétés

Numéro CAS |

71850-77-6 |

|---|---|

Formule moléculaire |

C12H16N2O4 |

Poids moléculaire |

252.27 g/mol |

Nom IUPAC |

1-tert-butyl-3,5-dimethyl-2,4-dinitrobenzene |

InChI |

InChI=1S/C12H16N2O4/c1-7-6-9(12(3,4)5)11(14(17)18)8(2)10(7)13(15)16/h6H,1-5H3 |

Clé InChI |

AOJWKPQIUREKNP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C |

SMILES canonique |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C |

Autres numéros CAS |

71850-77-6 |

Synonymes |

1-(1,1-dimethylethyl)-3,5-dimethyl-2,4-dinitrobenzene 3,5-diMeDNB |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Chemical Production

5-tert-Butyl-2,4-dinitro-m-xylene serves as a crucial intermediate for synthesizing various chemicals. Its unique structure allows it to undergo transformations that yield valuable products. For instance, it is utilized in the production of 5-tert-butyl isophthalic acid (TBIA) , which is essential for manufacturing polyester resins used in coatings, films, and engineering plastics.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods. One common approach involves nitration reactions that introduce nitro groups into the xylene framework. The tert-butyl group enhances the compound's stability and reactivity, making it suitable for further chemical modifications.

Materials Science

Polymer Production

The compound is instrumental in producing specialized polymers and resins. The incorporation of this compound into polymer formulations can enhance thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials that can withstand harsh environmental conditions.

Coatings and Films

Due to its chemical properties, this compound is also explored in developing advanced coatings and films. These materials often exhibit improved resistance to solvents and UV radiation, making them suitable for various applications from automotive to protective coatings.

Potential Antitumor Properties

Recent studies have indicated that compounds related to this compound may exhibit antitumor activity. Research has shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a candidate for further investigation as a potential anticancer agent .

Toxicological Assessments

While exploring its biological applications, it is crucial to assess the toxicological profile of this compound. Studies indicate that exposure to similar nitro compounds can lead to adverse health effects, including potential carcinogenicity. Therefore, comprehensive evaluations are necessary to understand the safety and efficacy of this compound in biological systems .

Analyse Des Réactions Chimiques

Selective Nitro Group Reduction

The compound undergoes selective reduction of its nitro groups under controlled conditions. Key findings include:

Reaction Pathways and Conditions

-

Partial reduction to monoamine derivatives (e.g., 4-amino-5-tert-butyl-2,6-dinitroxylene) occurs at temperatures ≥85°C using Na₂S/NH₄Cl .

-

Catalytic hydrogenation (Pd/C or Raney Ni) typically results in complete reduction of all nitro groups to amines but is rarely employed due to explosion risks .

Nitration and Functionalization

While direct nitration of 5-tert-Butyl-2,4-dinitro-m-xylene is limited by its already substituted aromatic ring, it serves as an intermediate in synthesizing trinitro derivatives:

Thermal Stability

| Condition | Outcome | Mechanism |

|---|---|---|

| >150°C (closed system) | Explosive decomposition | Exothermic C–NO₂ bond cleavage |

| 100–120°C (open air) | Gradual degradation to NOₓ and CO₂ | Oxidative denitration |

Photochemical Behavior

-

Under UV irradiation, partial cyclization occurs via intramolecular N-oxide formation, yielding indole derivatives (13% conversion after 200 hours) .

Sulfonation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Fuming H₂SO₄ | 180°C, 6 hr | Sulfonated derivative (unstable) | <10% |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| Musk Xylene | C₁₂H₁₅N₃O₆ | 5-tert-butyl; 2,4,6-trinitro | Fragrances, reference material |

| Nitroxylene (UN 1665/3447) | C₈H₉NO₂ | Nitro groups (position varies) | Chemical synthesis, explosives |

| 2,4-Dinitrotoluene (2,4-DNT) | C₇H₆N₂O₄ | 2,4-dinitro on toluene | Explosives, dyes |

| Xylene (UN 1307) | C₈H₁₀ | Unsubstituted m-xylene | Solvent, fuel additive |

Key Observations :

Hazard Classification and Regulatory Status

| Compound Name | Hazard Class (GHS/DOT) | Regulatory Restrictions | Persistence/Bioaccumulation |

|---|---|---|---|

| Musk Xylene | 4.1 (Flammable Solid) | Banned in EU; vPvB classification | High persistence (vPvB) |

| Nitroxylene | 6.1 (Toxic) / 3 (Flammable) | No specific bans | Moderate |

| 2,4-Dinitrotoluene | 6.1 (Toxic) | Restricted in PIC Ordinance | Moderate |

| Xylene | 3 (Flammable Liquid) | None | Low |

Physical and Chemical Properties

| Property | Musk Xylene | Nitroxylene (UN 1665) | 2,4-DNT | Xylene |

|---|---|---|---|---|

| Physical Form | Crystalline powder | Liquid or solid | Yellow crystals | Liquid |

| Density (kg/m³) | 840 | ~1,200 (solid) | 1,521 | 860–870 |

| Water Solubility | Insoluble | Low | 270 mg/L (20°C) | Immiscible |

| Hazardous Decomposition | Releases NOₓ, CO | Releases NOₓ | Releases NOₓ, CO | Releases CO₂, soot |

Environmental and Toxicological Profiles

Méthodes De Préparation

Reaction Conditions and Catalysts

-

Feedstock : m-Xylene (1,3-dimethylbenzene) reacts with tert-butanol or isobutene in the presence of a strong acid catalyst.

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) is preferred for industrial-scale synthesis due to its efficacy in protonating the alkylating agent and stabilizing carbocation intermediates.

-

Temperature : The reaction typically occurs at 40–60°C to balance reaction rate and selectivity.

Mechanistic Insights :

-

Protonation of tert-butanol by H₂SO₄ generates a tert-butyl carbocation.

-

Electrophilic attack on m-xylene occurs at the meta position relative to one methyl group, yielding 5-tert-butyl-m-xylene.

-

Steric hindrance from the tert-butyl group minimizes polysubstitution.

Yield and Byproduct Management

-

Byproducts : Minor isomers like 3-tert-butyl-m-xylene form due to competing electrophilic attack positions. These are removed via fractional distillation or recrystallization.

Nitration of 5-tert-Butyl-m-xylene

The second step introduces nitro groups at the 2- and 4-positions of the aromatic ring. Nitration must be carefully controlled to avoid over-nitration (e.g., trinitro derivatives) and ensure regioselectivity.

Nitrating Agents and Conditions

-

Nitrating Mixture : A blend of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:2 molar ratio.

-

Temperature : Maintained at 0–5°C to suppress side reactions.

Regioselectivity Considerations :

Stepwise Nitration Mechanism

Challenges and Mitigation Strategies

-

Over-Nitration : Excess HNO₃ or elevated temperatures may lead to trinitro derivatives (e.g., 5-tert-Butyl-2,4,6-trinitro-m-xylene). This is minimized by:

-

Isomer Separation : Column chromatography or recrystallization from ethanol-water mixtures isolates the desired product.

Industrial-Scale Synthesis and Process Optimization

Catalytic Alkylation Refinements

Recent patents highlight improvements in alkylation efficiency:

Nitration Process Innovations

-

Mixed Acid Composition : Adjusting H₂SO₄:HNO₃ ratios to 3:1 improves nitro group regioselectivity.

-

In Situ Monitoring : UV-Vis spectroscopy tracks nitration progress, enabling real-time adjustments.

Comparative Analysis of Synthetic Routes

Emerging Alternatives and Research Frontiers

Q & A

Basic Question: What are the key physicochemical properties and structural characteristics of 5-tert-Butyl-2,4-dinitro-m-xylene?

Answer:

The compound has a molecular formula of C₁₂H₁₅N₃O₆ and a molecular weight of 297.267 g/mol . It is a white to light-colored crystalline solid with a melting point of 110°C . Its insolubility in water and higher density (1.027 g/mL) compared to water necessitates careful handling in aqueous environments . Structurally, the tert-butyl group at the 5-position and nitro groups at the 2,4-positions on the m-xylene backbone influence its electronic and steric properties, which are critical for reactivity studies.

Basic Question: What safety protocols should be followed when handling and storing this compound?

Answer:

The compound is classified as a flammable solid (UN 2956, Hazard Class 4.1, Packing Group III) . Key safety measures include:

- Storage: Keep in a cool, dry, well-ventilated area away from ignition sources. Segregate from incompatible materials (e.g., oxidizing agents, cellulose-based absorbents) .

- Handling: Use anti-static equipment and avoid friction or sparks. Wear flame-resistant lab coats, gloves, and eye protection .

- Transport: Forbidden on passenger aircraft; bulk transport requires compliance with 49 CFR §173.223 .

Advanced Question: How can researchers optimize the regioselective synthesis of this compound?

Answer:

Regioselective nitration of m-xylene derivatives requires controlled reaction conditions:

- Nitration Agents: Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration.

- Steric Effects: The tert-butyl group directs nitration to the 2,4-positions due to steric hindrance and electronic deactivation .

- Catalysis: Explore Lewis acids (e.g., FeCl₃) to enhance selectivity. Monitor reaction progress via HPLC or TLC to isolate intermediates .

Advanced Question: How does the compound’s stability vary under different environmental conditions, and what analytical methods are suitable for degradation studies?

Answer:

Stability assessments should include:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Photolytic Degradation: Expose to UV light and analyze degradation products via GC-MS or LC-QTOF .

- Hydrolytic Stability: Test in buffered solutions (pH 4–9) at 25–50°C, followed by NMR to detect hydrolysis products (e.g., nitro group reduction) .

Advanced Question: What methodologies are recommended for ecotoxicological assessments of this compound?

Answer:

- In Vitro Models: Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity and metabolic disruption via MTT assays and CYP450 activity profiling .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

- Bioaccumulation: Apply quantitative structure-activity relationship (QSAR) models to predict log Kow and bioconcentration factors .

Advanced Question: How can conflicting hazard classifications (flammable solid vs. liquid) be resolved in safety documentation?

Answer:

Discrepancies arise from differing regulatory contexts (e.g., UN 2956 classifies it as a flammable solid , while some SDSs reference flammable liquid classifications due to historical data ). To resolve:

- Cross-reference multiple SDSs (e.g., CAMEO Chemicals, SPEX CertiPrep) .

- Consult 49 CFR §172 for updated transportation guidelines .

- Conduct flammability testing (e.g., ASTM E659) to confirm physical state under lab conditions .

Advanced Question: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- Structural Elucidation: Use ¹H/¹³C NMR to confirm substitution patterns and XRD for crystalline phase analysis .

- Purity Assessment: Employ HPLC-PDA with C18 columns and GC-FID for volatile impurities .

- Surface Analysis: SEM-EDS or AFM to study morphology and nitro group distribution .

Advanced Question: How can researchers ensure regulatory compliance when studying restricted substances like Musk xylene?

Answer:

- REACH Compliance: Verify inclusion in the SVHC list (Substances of Very High Concern) and adhere to authorization requirements .

- Waste Management: Segregate nitro-aromatic waste and use licensed disposal facilities for incineration .

- Documentation: Maintain records of usage volumes (<1000 ppm) per Chemical Substance Control Level Classification Table .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.